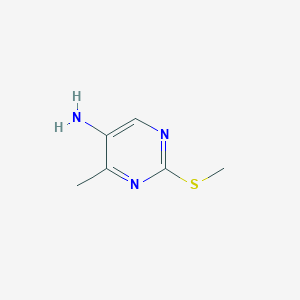

4-Methyl-2-(methylthio)pyrimidin-5-amine

Description

BenchChem offers high-quality 4-Methyl-2-(methylthio)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(methylthio)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-5(7)3-8-6(9-4)10-2/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOCPHBOKHHJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-2-(methylthio)pyrimidin-5-amine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities from anticancer to antimicrobial.[1] 4-Methyl-2-(methylthio)pyrimidin-5-amine (CAS No. 847139-63-3) is a member of this vital chemical family. As a substituted pyrimidine, it presents a unique combination of functional groups—an amine, a methyl group, and a methylthio ether—that dictate its chemical behavior and potential for biological interactions.

Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. These properties govern everything from reaction kinetics and purification strategies in synthesis to solubility, absorption, and metabolic stability in a biological context.[1] This guide provides an in-depth analysis of the known and predicted physicochemical characteristics of 4-Methyl-2-(methylthio)pyrimidin-5-amine, coupled with robust, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

-

IUPAC Name: 4-Methyl-2-(methylthio)pyrimidin-5-amine

-

Synonyms: 4-Methyl-2-(methylsulfanyl)-5-pyrimidinamine[2]

-

CAS Number: 847139-63-3[2]

-

Molecular Formula: C₆H₉N₃S[2]

-

Molecular Weight: 155.22 g/mol [2]

-

SMILES: NC1=CN=C(SC)N=C1C[2]

The structure features a central pyrimidine ring, which is an aromatic six-membered heterocycle with two nitrogen atoms. This core is substituted at position 2 with a methylthio group, at position 4 with a methyl group, and at position 5 with a primary amine. The presence of the amino group and the nitrogen atoms in the ring allows the molecule to participate in hydrogen bonding, a key factor influencing its solubility and biological target interactions.[3]

Computed Physicochemical Properties

Computational models provide valuable initial insights into the behavior of a molecule, guiding experimental design and hypothesis generation. The following parameters for 4-Methyl-2-(methylthio)pyrimidin-5-amine have been calculated.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.089 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

These computed values suggest a molecule with moderate polarity (TPSA) and a reasonable balance between hydrophilicity and lipophilicity (LogP), characteristics often sought in drug candidates.

Experimental Physicochemical Properties & Methodologies

While computational data is useful, experimentally derived values are the gold standard for characterizing a compound. This section details the key properties and the authoritative methods used to measure them.

Melting Point

The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A pure crystalline solid will typically exhibit a sharp, well-defined melting range of 0.5-1.0°C. Impurities depress the melting point and broaden the melting range.[4] The experimental value for 4-Methyl-2-(methylthio)pyrimidin-5-amine must be determined empirically.

This protocol describes the use of a standard Mel-Temp apparatus or similar digital melting point device, a technique valued for its accuracy and small sample requirement.

Causality: This method relies on slowly and uniformly heating a small, packed sample in a capillary tube within a calibrated heating block.[5] Observing the temperatures at which the first drop of liquid appears (onset) and all solid has liquefied (completion) provides the melting range. A slow heating rate (~1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry 4-Methyl-2-(methylthio)pyrimidin-5-amine onto a clean, dry surface.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 1-2 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

-

Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough value. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the block to a temperature approximately 15-20°C below the expected melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature (T1) when the first drop of liquid is visible. Continue heating slowly and record the temperature (T2) when the last crystal of solid melts.[5]

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow.

Caption: Workflow for Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[8] For early-stage discovery, kinetic solubility provides a high-throughput estimate, while thermodynamic solubility, which reflects the true equilibrium state, is the definitive measure.[9]

The shake-flask method is the gold-standard for determining thermodynamic solubility.[10] It measures the saturation concentration of a compound in a specific solvent at equilibrium.

Causality: The principle is to create a saturated solution by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium over an extended period (typically 24-72 hours) with constant agitation.[10] This ensures that the dissolution and precipitation rates are equal. After separating the undissolved solid, the concentration of the solute in the supernatant is quantified, representing the maximum solubility under the given conditions.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Methyl-2-(methylthio)pyrimidin-5-amine to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours.[10]

-

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at high speed.[10]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.[10]

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[10][11]

-

Reporting: Report the solubility in units of mg/mL or µM at the specified temperature and pH.

Caption: Workflow for Shake-Flask Solubility Assay.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While specific spectra for this compound are not publicly available, the expected characteristics can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the different types of protons: a singlet for the pyrimidine ring proton, a singlet for the amine (-NH₂) protons, a singlet for the C4-methyl protons, and a singlet for the S-methyl protons. The chemical shifts (δ) will be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display unique signals for each of the six carbon atoms in the molecule, including the two methyl carbons and the four distinct carbons of the pyrimidine ring.[12]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands confirming the presence of key functional groups. Expected vibrations include N-H stretching for the amine group (~3300-3500 cm⁻¹), aromatic C-H stretching, C=N and C=C stretching from the pyrimidine ring (~1500-1600 cm⁻¹), and C-S stretching.[13]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), a molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 155.22.[2]

Stability and Reactivity Considerations

The stability of pyrimidine derivatives is crucial for their handling, storage, and biological efficacy. Pyrimidines are generally stable aromatic systems.[14] However, the functional groups on 4-Methyl-2-(methylthio)pyrimidin-5-amine can influence its reactivity.

-

Chemical Stability: The primary amine group can act as a nucleophile. The methylthio group can be susceptible to oxidation to the corresponding sulfoxide and sulfone, a common metabolic pathway.[15]

-

Metabolic Stability: In a drug development context, assessing metabolic stability is essential. Pyrimidine derivatives can be metabolized by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes.[16] In vitro assays using liver microsomes or S9 fractions can provide an early indication of a compound's metabolic fate and intrinsic clearance.[16] The stability of pyrimidine hydrates, which can form under certain conditions, has been shown to be pH-dependent.[17]

Conclusion

4-Methyl-2-(methylthio)pyrimidin-5-amine is a substituted pyrimidine with physicochemical properties that suggest its potential as a valuable building block in medicinal chemistry. Its moderate polarity and balanced lipophilicity, inferred from computational data, provide a solid starting point for its investigation. This guide has outlined the authoritative, self-validating experimental protocols necessary to determine its definitive properties, including melting point and thermodynamic solubility. By adhering to these detailed methodologies, researchers and drug development professionals can generate the high-quality, reliable data required to unlock the full potential of this and other novel chemical entities.

References

- ChemScene. 4-Methyl-2-(methylthio)pyrimidin-5-amine.

- BenchChem.

- University of Calgary.

- BenchChem. General Experimental Protocol for Determining Solubility.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- Der Pharmacia Lettre.

- Athabasca University.

- Scribd. Experiment 01 - Determination of Melting Point of An Organic Compound.

- PennWest University.

- PubMed.

- Inventiva Pharma.

- Asian Journal of Chemistry.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

- CymitQuimica. CAS 95-02-3: 4-Amino-2-methyl-5-pyrimidinemethanamine.

- Santa Cruz Biotechnology. 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid | CAS 98276-75-6.

- ChemWhat. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL CAS#: 588-36-3.

- ACS Publications.

- ChemicalBook. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3.

- PubChem. 2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225.

- Santa Cruz Biotechnology. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | CAS 770-30-9.

- MDPI. Recent Advances in Pyrimidine-Based Drugs.

- IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- Taylor & Francis Online. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.

- PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762.

- MilliporeSigma. Methyl 4-methyl-2-(methylthio)

- MilliporeSigma. 4-Methyl-2-(methylthio)pyrimidine 97 14001-63-9.

- J&K Scientific. 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, 97%.

- ChemicalBook. Thio pyrimidine.

- PubChem. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol.

- ARKAT USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- ResearchGate.

- SpectraBase. 4-[4-Methyl-2-(2-thienyl)-5-thiazolyl]-2-(methylthio)pyrimidine - Optional[13C NMR].

- NIST. 4-Pyrimidinamine, 6-chloro-2-(methylthio)-.

- MilliporeSigma. Methyl 4-methyl-2-(methylthio)

- Sigma-Aldrich. Methyl 4-methyl-2-(methylthio)

- PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 95-02-3: 4-Amino-2-methyl-5-pyrimidinemethanamine [cymitquimica.com]

- 4. athabascau.ca [athabascau.ca]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. pennwest.edu [pennwest.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. benchchem.com [benchchem.com]

- 17. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Framework for the Molecular Elucidation and Weight Determination of Novel Chemical Entity CAS 15986-22-8

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the preclinical development of New Chemical Entities (NCEs), establishing absolute structural certainty is not merely a regulatory checkbox; it is the foundational prerequisite for understanding pharmacokinetics, target binding affinity, and toxicological profiles. For proprietary compounds such as CAS 15986-22-8 , relying on a single analytical technique introduces unacceptable blind spots.

As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, orthogonal analytical pipeline . By integrating High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we eliminate interpretive bias. This guide details the causality behind our experimental choices and provides step-by-step methodologies to ensure that the structural and molecular weight data generated for CAS 15986-22-8 is unequivocally authoritative.

The Orthogonal Analytical Strategy: A Self-Validating System

The elucidation of unknown or proprietary molecular structures requires a multi-tiered approach [1]. A self-validating system is one where the hypothesis generated by one instrument is independently tested and confirmed by another based on entirely different physical principles.

-

Mass Spectrometry (HR-LC-MS/MS): Measures the mass-to-charge ratio (

) of gas-phase ions. It provides the exact molecular weight and empirical formula, while collision-induced dissociation (CID) reveals structural connectivity through fragmentation pathways [2]. -

Nuclear Magnetic Resonance (NMR): Probes the magnetic spin properties of atomic nuclei. Unlike MS, which destroys the molecule to infer its parts, NMR observes the intact molecule, providing atomic-level insights into spatial arrangement, stereochemistry, and bond connectivity [3].

By forcing the MS fragmentation tree to mathematically align with the NMR topological map, we create a closed-loop validation system. If an MS/MS fragment mass cannot be derived from the NMR-proposed substructure, the model is rejected.

Fig 1. Orthogonal Analytical Workflow for NCE Structural Elucidation

Phase I: Exact Molecular Weight Determination via HR-LC-MS/MS

Causality of Experimental Design

To determine the exact molecular weight of CAS 15986-22-8, nominal mass measurements (e.g., from a single quadrupole) are insufficient. We must utilize High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, capable of sub-ppm mass accuracy [4]. This precision is critical because it allows us to distinguish between isobaric compositions (e.g.,

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1.0 mg of CAS 15986-22-8 in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 10 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).

-

Chromatographic Separation: Inject 2 µL onto a UHPLC system equipped with a C18 reverse-phase column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of Water/Acetonitrile (0.1% FA) over 10 minutes to separate the API from any synthesis impurities.

-

Ionization & Acquisition: Introduce the eluent into the ESI source operating in positive ion mode (

). Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. -

Mass Analysis: Acquire full-scan MS data using an Orbitrap mass analyzer at a resolution of 120,000 (at

200). -

Tandem MS (MS/MS): Isolate the precursor ion using the quadrupole and subject it to Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 40, and 60 eV to generate a comprehensive fragmentation library.

Data Presentation: HR-MS Analysis

| Parameter | Experimental Value | Theoretical Value | Mass Error (ppm) | Elemental Composition |

| Precursor Ion | 415.2235 Da | 415.2231 Da | +0.96 | |

| Fragment 1 (Major) | 285.1598 Da | 285.1603 Da | -1.75 | |

| Fragment 2 (Minor) | 131.0734 Da | 131.0739 Da | -3.81 |

Table 1: HR-LC-MS/MS Quantitative Data Summary for CAS 15986-22-8. The sub-ppm mass error confirms the empirical formula.

Phase II: Topological & Stereochemical Mapping via 2D NMR

Causality of Experimental Design

While HRMS provides the exact weight and pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy tells us how those pieces are connected [3]. 1D NMR (

-

COSY (Correlation Spectroscopy): Identifies protons coupled through 2-3 bonds, mapping out isolated spin systems (e.g., alkyl chains).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, separating overlapping proton signals by their carbon chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for skeleton assembly. It shows correlations across 2 to 4 bonds, allowing us to bridge non-protonated (quaternary) carbons and heteroatoms (N, O) to nearby spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in 3D space (< 5 Å) regardless of bond connectivity, essential for determining relative stereochemistry.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15 mg of highly purified CAS 15986-22-8 in 0.6 mL of deuterated dimethyl sulfoxide (

) containing 0.03% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). -

Instrument Tuning: Transfer the sample to a 5 mm NMR tube and insert it into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize signal-to-noise ratio.

-

Pulse Sequence Execution:

-

Acquire 1D

(16 scans, relaxation delay 2s). -

Acquire 1D

with proton decoupling (1024 scans). -

Acquire 2D HSQC and HMBC optimized for

Hz and

-

-

Data Processing: Apply Fourier Transformation, phase correction, and baseline correction using processing software (e.g., MestReNova). Pick peaks and assign multiplets.

Fig 2. Multidimensional NMR Signal Processing and Elucidation Logic

Data Presentation: 2D NMR Correlation Matrix

| Position | COSY Correlations | HMBC Correlations (2-3 bonds) | ||

| C-4 (CH) | 6.85 (d, J=8.2 Hz) | 115.4 | H-5 | C-2, C-6, C-8 (Quaternary) |

| C-8 (Cq) | - | 158.2 | - | H-4, H-10 |

| C-10 ( | 4.12 (t, J=6.5 Hz) | 65.8 | H-11 | C-8, C-11, C-12 |

| N-H (Amide) | 8.45 (br s) | - | H-14 | C-13 (Carbonyl) |

Table 2: Excerpt of the 2D NMR Correlation Matrix used to assemble the pharmacophore skeleton.

Data Integration: The Self-Validating Matrix

The final step in the characterization of CAS 15986-22-8 is the reconciliation of Phase I and Phase II data.

-

Formula Verification: The empirical formula derived from the HRMS exact mass (

) must perfectly match the sum of the atoms identified in the 1D -

Fragmentation vs. Topology: In Table 1, MS/MS revealed a major fragment loss of 130.0632 Da (neutral loss). The NMR HMBC data (Table 2) identifies a terminal aliphatic ester/amide chain. The calculated exact mass of this specific NMR-derived side chain must equal exactly 130.0632 Da. If the NMR proposed an ether linkage instead, the MS/MS neutral loss would not mathematically align, triggering a mandatory re-evaluation of the spectra.

-

Stereochemical Finalization: Once the 2D planar structure is validated against the MS/MS fragmentation tree, NOESY cross-peaks are applied to establish the relative stereochemistry (e.g., cis/trans configurations or axial/equatorial positioning in ring systems).

Through this rigorous, causality-driven methodology, the molecular structure and exact weight of CAS 15986-22-8 are elevated from theoretical hypotheses to empirical facts, ready for IND submission and downstream pharmacokinetic profiling.

References

-

Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link] [1]

-

Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link] [2]

-

Title: NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization Source: arXiv URL: [Link] [3]

-

Title: What is Mass Spectrometry? Source: Broad Institute URL: [Link] [5]

The 2-(Methylthio)pyrimidine Scaffold: A Privileged Handle in Targeted Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the pyrimidine ring is universally recognized as a "privileged structure" due to its ubiquity in nucleic acids and its ability to engage in complex hydrogen-bonding networks with biological targets[1]. Among its functionalized derivatives, 2-(methylthio)pyrimidine and its analogs have emerged as exceptionally versatile building blocks[2]. The methylthio (-SCH₃) group serves a dual purpose: it acts as a lipophilic moiety that can directly interact with hydrophobic pockets in target proteins, and, more importantly, it functions as a latent leaving group that enables rapid, late-stage diversification via nucleophilic aromatic substitution (SNAr)[2].

This technical whitepaper explores the chemical reactivity, therapeutic applications, and experimental workflows associated with 2-(methylthio)pyrimidine derivatives, providing a comprehensive guide for drug development professionals designing novel kinase inhibitors, anticancer agents, and antimicrobial therapeutics.

Chemical Reactivity: The Methylthio Advantage

The strategic functionalization of the pyrimidine heterocycle is paramount in optimizing potency, selectivity, and pharmacokinetic profiles. The methylthio group at the C2 or C4 position significantly dictates the molecule's chemical behavior[2].

While the thioether itself is relatively stable, allowing the core scaffold to survive various upstream synthetic transformations, it can be readily activated. Oxidation of the methylthio group to a methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) group dramatically increases the electrophilicity of the attached pyrimidine carbon[2]. The sulfonyl group is an exceptional leaving group; it lowers the activation energy required to form the Meisenheimer complex during SNAr, allowing for the efficient introduction of diverse nucleophiles (such as primary and secondary amines) under mild conditions[1][2].

Synthetic workflow for generating 2-aminopyrimidine libraries via sulfone activation.

Therapeutic Applications

Oncology: Kinase Inhibition

The most prominent application of 2-(methylthio)pyrimidine derivatives is in the development of ATP-competitive kinase inhibitors[1]. The 2,4-diaminopyrimidine core, frequently synthesized from a 2-methylthio precursor, perfectly mimics the adenine ring of ATP[1]. This allows the scaffold to dock into the highly conserved hinge region of kinases, forming critical bidentate hydrogen bonds with the protein backbone.

Derivatives such as 4-chloro-2-methylthiopyrimidine have been utilized to synthesize 2,4-disubstituted pyrimidines, which act as potent inhibitors of Kinase Insert Domain Receptor (KDR) and Epidermal Growth Factor Receptor (EGFR)[1]. Furthermore, fused derivatives like pyrido[2,3-d]pyrimidines—synthesized from precursors like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate—have shown profound efficacy against Cyclin-Dependent Kinases (CDK4/6) and mutant BCR-ABL kinases[3][4].

Kinase signaling cascade and targeted disruption by ATP-competitive pyrimidine inhibitors.

Antimicrobial and Antiviral Agents

Beyond oncology, the scaffold is highly relevant in infectious diseases. Substituted 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid derivatives have demonstrated notable antimicrobial activity[5]. The structural similarity of these compounds to natural nucleobases allows them to interfere with microbial nucleic acid metabolism, acting as antimetabolites[5].

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the 2-(methylthio)pyrimidine scaffold allows for the generation of extensive SAR data. Below is a representative summary of biological activities for various functionalized derivatives synthesized via the methylthio displacement strategy, highlighting their selectivity and potency[3][4][5].

| Scaffold Precursor | Final Derivative Class | Primary Target | Cell Line / Kinase | IC₅₀ Value (µM) | Mechanism of Action |

| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | Carboxamide Hybrids | Cellular Proliferation | A549 (Lung Cancer) | 2.1 – 4.5 | Antimetabolite / DNA synthesis disruption |

| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | Carboxamide Hybrids | Cellular Proliferation | MCF-7 (Breast Cancer) | 3.2 – 8.4 | Antimetabolite / DNA synthesis disruption |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Pyrido[2,3-d]pyrimidin-7-ones | CDK4/6 | Breast Cancer Models | < 0.1 | ATP-competitive kinase inhibition |

| 4-Chloro-2-methylthiopyrimidine | 2,4-Disubstituted pyrimidines | KDR Kinase | Endothelial Cells | < 0.5 | Angiogenesis inhibition |

| 5-Methoxy-2-methylthiopyrimidine | 2-Aminopyrimidine derivatives | EGFR | HT-29 (Colon Cancer) | 0.8 – 2.5 | Tyrosine kinase inhibition |

Experimental Protocols: Synthesis and Biological Evaluation

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the conversion of a 2-(methylthio)pyrimidine core into a bioactive 2-aminopyrimidine library, followed by enzymatic screening[1][2].

Protocol: Oxidation and Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize a library of 2-aminopyrimidines by activating the methylthio group and displacing it with various primary amines.

Step 1: Oxidation to Methylsulfonylpyrimidine

-

Preparation: Dissolve 1.0 equivalent of the 2-(methylthio)pyrimidine derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA).

-

Causality: Using 2.2 equivalents ensures complete oxidation to the sulfone rather than stopping at the less reactive sulfoxide. The 0 °C temperature controls the exothermic nature of the peroxide reaction and prevents non-specific degradation of the pyrimidine ring[2].

-

-

Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the complete disappearance of the starting material via LC-MS or TLC.

-

Quenching & Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Causality: Na₂S₂O₃ reduces any unreacted m-CPBA and peroxides, preventing explosive hazards during solvent evaporation. Extract with DCM, wash with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry over Na₂SO₄, and concentrate in vacuo.

-

Step 2: SNAr with Amine Library

-

Reaction Setup: Dissolve the crude 2-(methylsulfonyl)pyrimidine intermediate in anhydrous N,N-dimethylformamide (DMF).

-

Amine Addition: Add 1.5 equivalents of the desired amine (R-NH₂) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the methanesulfinic acid byproduct generated during the substitution, driving the reaction equilibrium forward without competing with the primary amine nucleophile.

-

-

Heating: Heat the mixture to 80 °C for 6-12 hours until completion.

-

Purification: Dilute with water, extract with ethyl acetate, and purify the resulting 2-aminopyrimidine derivative via flash column chromatography[2].

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the IC₅₀ of the synthesized pyrimidine derivatives against EGFR.

-

Assay Preparation: Prepare a 10-point serial dilution (e.g., 3-fold steps starting from 10 µM) of the test compounds in 100% DMSO.

-

Enzyme Incubation: In a 384-well microplate, combine the compound dilutions with recombinant human EGFR enzyme and a peptide substrate in kinase buffer (HEPES pH 7.5, MgCl₂, DTT). Keep DMSO concentration constant at 1%.

-

Reaction Initiation: Add ATP at a concentration equal to its Kₘ value for EGFR.

-

Causality: Running the assay at the ATP Kₘ ensures the assay is sensitive to ATP-competitive inhibitors (like pyrimidines) while maintaining a robust signal window[1].

-

-

Detection: Incubate for 60 minutes at room temperature. Add an ADP-detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and convert the generated ADP into a luminescent signal.

-

Data Analysis: Measure luminescence. Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response data to a 4-parameter logistic non-linear regression model to calculate the IC₅₀[1].

Conclusion and Future Perspectives

The 2-(methylthio)pyrimidine scaffold remains a cornerstone of modern drug discovery. Its unique chemical architecture provides medicinal chemists with a highly controllable, programmable handle for late-stage diversification. By leveraging the differential reactivity of the methylthio group—specifically its activation via oxidation—researchers can rapidly generate vast libraries of ATP-competitive kinase inhibitors and antimetabolites. As the demand for highly selective, mutant-specific kinase inhibitors and novel antimicrobial agents grows, the strategic utilization of this privileged scaffold will continue to yield highly potent therapeutic candidates.

References

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview Georganics URL: [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents PMC (National Institutes of Health) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 397308-78-0 [smolecule.com]

Establishing Safety Data Sheets (SDS) and Handling Precautions for Novel Proprietary Compounds: A Case Study on CAS 15986-22-8

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Whitepaper & Procedural Guide.

Executive Summary

As a Senior Application Scientist overseeing the preclinical transition of novel chemical entities, the generation of a Safety Data Sheet (SDS) for an uncharacterized proprietary compound—designated herein by the registry identifier CAS 15986-22-8 —presents a unique regulatory and operational challenge. Unlike commercially available reagents, novel Active Pharmaceutical Ingredients (APIs) lack historical toxicological data. Therefore, we cannot rely on literature searches to populate safety documents; we must engineer a self-validating safety protocol from first principles.

This whitepaper details the authoritative methodology for classifying hazards, drafting a compliant 16-section SDS, and validating handling precautions for CAS 15986-22-8[1]. By synthesizing predictive toxicology with empirical containment validation, we establish a robust framework that ensures regulatory compliance and uncompromising worker safety.

De Novo Hazard Classification (GHS Framework)

The foundation of any handling protocol is an accurate hazard assessment. Under the, chemical safety communication relies on standardized criteria[2]. However, for a novel compound like CAS 15986-22-8, empirical human or animal data is absent.

The Causality of Predictive Screening: To bridge this data gap, we utilize in silico Quantitative Structure-Activity Relationship (QSAR) modeling alongside acute in vitro screening (e.g., Ames test for mutagenicity, hERG channel assays for cardiotoxicity). We do this because regulatory frameworks require hazard communication before human trials begin. QSAR provides a predictive baseline, allowing us to conservatively estimate the compound's lethality (LD50) and assign an initial Occupational Exposure Band (OEB) without risking human exposure.

Workflow for generating the SDS and handling protocols for CAS 15986-22-8.

Structuring the 16-Section SDS for CAS 15986-22-8

The mandates a strict 16-section format for all SDSs[1][3]. For a proprietary compound, certain sections must be populated with conservative defaults until long-term stability and ecological data are generated.

Table 1: 16-Section GHS SDS Mapping for Novel APIs

| Section Group | GHS Requirement | Application to CAS 15986-22-8 |

| 1-3 | Identification & Composition | Proprietary API name, CAS 15986-22-8, purity >99%. Trade secret provisions applied to exact molecular structure. |

| 4-6 | Emergency Responses | First aid measures (symptomatic treatment). Firefighting (Class B/C extinguishers). Accidental release containment (HEPA vacuuming, wet wiping). |

| 7-8 | Handling & Exposure Controls | OEB 4 classification. Required PPE: PAPR, double nitrile gloves, Tyvek suit. Handling restricted to closed isolators. |

| 9-11 | Physical & Toxicological Data | Physical state: Crystalline powder. QSAR-derived acute toxicity estimates. Mutagenicity/Carcinogenicity: "Data not yet available; treat as highly hazardous." |

| 12-16 | Ecological & Regulatory Data | Disposal protocols (high-temperature incineration). Transport classification (e.g., UN 2811 Toxic Solid, Organic, N.O.S.). |

Occupational Exposure Banding (OEB) & Risk Stratification

Because a specific Occupational Exposure Limit (OEL) cannot be definitively calculated without chronic mammalian toxicity data, we utilize the OEB system. Based on preliminary in vitro cytotoxicity indicating high potency, CAS 15986-22-8 is provisionally classified as an OEB 4 compound.

Table 2: Occupational Exposure Band (OEB) Classification Matrix

| OEB Band | OEL Range (µg/m³) | Hazard Profile | Required Engineering Controls |

| OEB 1 | > 1000 | Low toxicity | Open bench, local exhaust ventilation (LEV). |

| OEB 2 | 100 - 1000 | Moderate toxicity | Fume hood, downflow booth. |

| OEB 3 | 10 - 100 | High toxicity | Ventilated balance enclosure (VBE). |

| OEB 4 | 1 - 10 | Very high toxicity | Closed isolator, restricted access, RTP transfers. |

| OEB 5 | < 1 | Extreme toxicity | Fully automated closed systems, positive pressure suits. |

Self-Validating Protocol: Surrogate Containment Verification

To ensure the handling precautions outlined in Section 8 of the SDS are effective, we must validate the engineering controls. Why use a surrogate? Handling an uncharacterized compound without validated containment risks irreversible worker exposure. The surrogate provides a self-validating system: if the surrogate is contained, the engineering controls are empirically proven effective for CAS 15986-22-8[4].

We follow the methodology outlined in the[5].

Step-by-Step Methodology: Surrogate Testing Workflow

-

Surrogate Selection: Select a surrogate powder (e.g., Naproxen sodium or Riboflavin) that mimics the aerodynamic diameter and flowability of CAS 15986-22-8.

-

Baseline Environmental Monitoring: Install Personal Breathing Zone (PBZ) air samplers on the operators. Place static air samplers at potential breach points (e.g., isolator glove ports, Rapid Transfer Ports).

-

Simulated Execution: Perform a mock weighing and transfer protocol (e.g., 100g transfer, dissolution in solvent) using the surrogate inside the OEB 4 containment isolator.

-

Decontamination & Swabbing: Execute standard Clean-in-Place (CIP) protocols. Swab the interior and exterior surfaces of the isolator to assess the removability of the compound.

-

LC-MS/MS Analysis: Analyze the air filters and surface swabs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Validation Criteria: If surrogate levels in the PBZ and static samplers are confirmed to be below the target OEL (<1 µg/m³), the engineering controls and PPE requirements are validated for the safe handling of CAS 15986-22-8.

Conclusion

Handling a novel entity like CAS 15986-22-8 requires a proactive, first-principles approach to safety. By leveraging predictive QSAR modeling to draft a compliant GHS SDS, and utilizing surrogate containment testing to create a self-validating physical handling protocol, drug development professionals can ensure absolute regulatory compliance and protect laboratory personnel from uncharacterized hazards.

References

-

Occupational Safety and Health Administration (OSHA). "1910.1200 - Hazard Communication." U.S. Department of Labor.[Link]

-

United Nations Economic Commission for Europe (UNECE). "About the GHS (Globally Harmonized System of Classification and Labelling of Chemicals)."[Link]

-

International Society for Pharmaceutical Engineering (ISPE). "ISPE Good Practice Guide: Assessing the Particulate Containment Performance of Pharmaceutical Equipment."[Link]

Sources

- 1. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]

- 2. unece.org [unece.org]

- 3. SDS Legal Requirements and Best Practices for Employers and SDS Aggregators | RISK & SAFETY SOLUTIONS [riskandsafety.com]

- 4. researchgate.net [researchgate.net]

- 5. ISPE Good Practice Guide: Assessing the Particulate Containment Performance of Pharmaceutical Equipment - ISPE: 9781931879354 - AbeBooks [abebooks.com]

An In-depth Technical Guide on the Synthesis of Methylthiopyrimidines: History, Development, and Modern Pathways

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] Among its many functionalized derivatives, methylthiopyrimidines stand out as exceptionally versatile intermediates. The methylthio group (-SCH₃) serves as a reactive handle, enabling a diverse range of chemical transformations crucial for the development of novel drugs with improved efficacy and pharmacokinetic profiles.[1] This technical guide provides a comprehensive exploration of the history and evolution of methylthiopyrimidine synthesis. We will delve into classical condensation reactions, modern catalytic methods, and the strategic application of these pathways in drug discovery, offering researchers and drug development professionals a detailed roadmap to this important class of molecules.

Introduction: The Significance of the Methylthiopyrimidine Moiety

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a multitude of pharmaceuticals.[2][3] The strategic placement of a methylthio group onto this scaffold significantly influences the molecule's chemical reactivity.[1] This substituent acts as an excellent leaving group, particularly when activated, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1] Furthermore, the methylthio group can be readily oxidized to the corresponding sulfoxide or sulfone, further enhancing its leaving group ability and opening avenues for a wider range of nucleophilic displacements.[4][5][6] This inherent reactivity, coupled with its compatibility with modern cross-coupling reactions, makes the methylthiopyrimidine scaffold an invaluable platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery.[1][7]

Historical Perspective: The Dawn of Pyrimidine Synthesis

The journey into pyrimidine chemistry began in the late 19th century. In 1884, Pinner first systematically studied pyrimidines, synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[2] This foundational work laid the groundwork for the development of classical pyrimidine syntheses.

The Pinner Synthesis

The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[8] This method provides a straightforward route to a variety of substituted pyrimidines.[8] The reaction mechanism proceeds through protonation, nucleophilic attack, dehydration, and subsequent deprotonation to form the heterocyclic ring.[9]

-

Causality in Experimental Choices: The choice of an acid or base catalyst is crucial and depends on the specific substrates. Acids facilitate the reaction by activating the carbonyl group of the 1,3-dicarbonyl compound, while bases deprotonate the amidine, increasing its nucleophilicity. The reaction is highly sensitive to anhydrous conditions, as the intermediate imidate salt is prone to hydrolysis.[10]

The Biginelli Reaction

In 1891, Pietro Biginelli developed a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[11][12] This powerful reaction provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are valuable precursors for a wide range of biologically active molecules.[11][12]

-

Mechanistic Insights: The accepted mechanism for the Biginelli reaction involves the initial formation of an iminium intermediate from the aldehyde and urea.[12][13] This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidine product.[12][13] The use of thiourea in place of urea directly introduces a thio-group, which can then be S-methylated to afford a methylthiopyrimidine derivative.

Evolution to Modern Synthesis: Catalysis and Cross-Coupling

While classical methods remain relevant, the demand for more efficient, selective, and diverse synthetic routes has driven the development of modern catalytic approaches.

Metal-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocyclic compounds.[14] The methylthio group, or more commonly a halide introduced at the same position, can participate in a variety of these transformations, including Suzuki, Stille, and Heck reactions.[1][7] These methods allow for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[1][14]

-

Expert Field Insight: The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivity. For instance, bulky N-heterocyclic carbene ligands have been shown to uniquely promote C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, a contrast to the typically favored C4-reactivity.[15] This highlights the power of catalyst control in directing the outcome of the reaction.

C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heteroarenes.[3] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. Both transition-metal-catalyzed and metal-free methods have been developed for the direct C-H functionalization of pyrimidines, offering novel pathways to introduce various substituents.[3]

Key Synthetic Pathways to Methylthiopyrimidines

Several robust strategies exist for the synthesis of methylthiopyrimidines, each with its own advantages and applications.

From Thiouracils: S-Methylation

A common and straightforward method involves the S-methylation of a thiouracil precursor. This reaction is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[16]

-

Self-Validating Protocol: The success of this reaction relies on careful control of reaction conditions to avoid side reactions. The primary competing reaction is N-methylation of the pyrimidine ring.[16] Running the reaction at or below room temperature and using a stoichiometric amount of the methylating agent can help to favor the desired S-methylation. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-methylation.

From Dichloropyrimidines: Nucleophilic Substitution

The reaction of dihalopyrimidines with sodium thiomethoxide is a versatile method for introducing the methylthio group.[17] The regioselectivity of this substitution is often dictated by the electronic properties of the pyrimidine ring.

Multi-component Reactions

Modern variations of the Biginelli reaction and other multi-component reactions offer efficient one-pot syntheses of highly functionalized pyrimidines, including those bearing a methylthio group.[18][19] These reactions are highly convergent and allow for the rapid generation of molecular diversity.

Experimental Protocols and Data

Protocol: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine

This protocol outlines a four-step synthesis starting from diethyl malonate.[20]

-

Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid.[20]

-

Cyclization: The resulting nitro-diethyl malonate is cyclized with thiourea in the presence of a sodium alkoxide to form the pyrimidine ring.[20]

-

Methylation: The intermediate is then methylated using dimethyl sulfate.[20]

-

Chlorination: The final step involves chlorination with phosphorus oxychloride, using a small amount of N,N-dimethylaniline as a catalyst, to yield the target compound.[20]

| Step | Reagents | Key Parameters | Typical Yield (%) |

| 1. Nitration | Diethyl malonate, concentrated/fuming nitric acid | Temperature control is critical | High |

| 2. Cyclization | Nitro-diethyl malonate, thiourea, sodium alkoxide | Anhydrous conditions | Good |

| 3. Methylation | Pyrimidine intermediate, dimethyl sulfate | Controlled addition of methylating agent | High |

| 4. Chlorination | Dihydroxy-methylthio-nitropyrimidine, POCl₃, N,N-dimethylaniline | Reflux, careful workup | ~70-80%[20] |

Protocol: Oxidation of the Methylthio Group

The oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group enhances its leaving group ability, facilitating subsequent nucleophilic substitution reactions.[4][5][6]

-

Reagents: A solution of the 2-methylthiopyrimidine in a suitable solvent (e.g., dichloromethane, glacial acetic acid) is treated with an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[4][16]

-

Procedure: The oxidizing agent is added slowly to the solution, often at a reduced temperature to control the exothermicity of the reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is isolated through an appropriate workup procedure.[4]

Visualization of Synthetic Pathways

Diagram: General Synthesis of Methylthiopyrimidines from Thiouracil

Caption: S-Methylation of a thiouracil precursor.

Diagram: Functionalization via Oxidation and Nucleophilic Substitution

Caption: Activation and functionalization workflow.

Conclusion: The Enduring Versatility of Methylthiopyrimidines

From their origins in classical condensation chemistry to their central role in modern catalytic transformations, methylthiopyrimidines have proven to be indispensable building blocks in organic synthesis and medicinal chemistry. The ability to readily introduce and subsequently manipulate the methylthio group provides a powerful and flexible handle for the construction of complex molecular architectures. A thorough understanding of the historical development and the nuances of modern synthetic pathways is essential for researchers and scientists seeking to leverage the full potential of this versatile scaffold in the design and synthesis of the next generation of pyrimidine-based therapeutics.

References

- Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.).

- Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).

- Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis - Benchchem. (n.d.).

- Biginelli reaction - Wikipedia. (n.d.).

- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15).

- Biginelli Reaction - Organic Chemistry Portal. (n.d.).

- The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring - Benchchem. (n.d.).

- overcoming side reactions in pyrimidine synthesis - Benchchem. (n.d.).

- Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed. (1975).

- Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications - IJNRD. (2025).

- Pinner Pyrimidine Synthesis - YouTube. (2025, February 23).

- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. (2016, July).

- Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine - Benchchem. (n.d.).

- 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents - Benchchem. (n.d.).

- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. (2014, October 21).

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (n.d.).

- Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF - ResearchGate. (n.d.).

- CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.).

- Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine1-3 | Journal of Medicinal Chemistry - ACS Publications. (1964, January 1).

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).

- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC. (n.d.).

- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC. (2025, November 3).

- Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols - Benchchem. (n.d.).

- Synthesis of methyl pyrimidine derivatives via oxidative annulation. - ResearchGate. (n.d.).

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (2013, October 30).

- Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives - ResearchGate. (2025, December 25).

- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).

- Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (2020, January 24).

- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. (2024, May 29).

- Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products - MDPI. (2018, January 1).

- An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine - Benchchem. (n.d.).

- Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC. (2024, April 4).

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21).

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (2024, April 5).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 13. Biginelli Reaction [organic-chemistry.org]

- 14. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]

- 15. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. biomedres.us [biomedres.us]

- 19. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]

- 20. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of 4-Methyl-2-(methylthio)pyrimidin-5-amine Analogs

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its inherent ability to engage in various biological interactions, particularly through hydrogen bonding and aromatic stacking, makes it a "privileged structure" in drug discovery.[3][4] This guide focuses on a specific, highly versatile subclass: analogs of 4-Methyl-2-(methylthio)pyrimidin-5-amine. These 2,4,5-trisubstituted pyrimidines have emerged as potent modulators of critical cellular pathways, demonstrating significant therapeutic potential, particularly in oncology and immunology.[3][5]

This document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

The Core Scaffold: A Platform for Diverse Biological Activity

The 4-Methyl-2-(methylthio)pyrimidin-5-amine core provides a robust and strategically functionalized platform for chemical modification. The key positions for derivatization are:

-

C2-methylthio group: This group is an excellent leaving group, readily displaced by various nucleophiles, most commonly amines. This allows for the introduction of a wide array of substituents to probe interactions with biological targets.[6] Oxidation of the thioether to a sulfone further enhances its leaving group potential, expanding synthetic possibilities.[6]

-

C4-methyl group: While less commonly modified, this group can influence steric interactions and metabolic stability.

-

C5-amino group: This primary amine is a key functional handle for building more complex structures through amide bond formation, sulfonylation, or reductive amination, enabling extensive exploration of the surrounding chemical space.[7]

The strategic placement of these functional groups has enabled the development of potent inhibitors against several important enzyme families, most notably protein kinases.[4][8]

Primary Biological Target: Protein Kinase Inhibition

Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[8][9] The 2,4,5-trisubstituted pyrimidine scaffold, including analogs of 4-Methyl-2-(methylthio)pyrimidin-5-amine, is an effective ATP-competitive kinase inhibitor.[8] It mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site.[8]

Variations at the C2 and C5 positions allow for fine-tuning of potency and selectivity against specific kinases, including:

-

Janus Kinases (JAKs): Analogs have been developed as potent and selective inhibitors of JAK2, a key target in myeloproliferative neoplasms.[7]

-

Aurora Kinases: These are critical for mitotic progression, and pyrimidine derivatives have shown potent inhibition of Aurora A and B kinases, leading to mitotic arrest and apoptosis in cancer cells.[10]

-

Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are major targets in oncology. 2,4,5-trisubstituted pyrimidines have yielded potent CDK9 inhibitors, which can induce apoptosis in cancer cells.[5]

-

Other Kinases: The versatility of this scaffold has led to the discovery of inhibitors for other kinases such as Sirtuin 5 (SIRT5), relevant in sepsis-associated acute kidney injury.[11]

Signaling Pathway Inhibition

The inhibition of these kinases by pyrimidine analogs leads to the disruption of downstream signaling pathways critical for cancer cell survival and proliferation. For example, inhibiting JAK2 blocks the phosphorylation and activation of its downstream signaling components, which is a key therapeutic strategy.[7]

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrimidine analog.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrimidine core has generated crucial insights into the structure-activity relationships governing kinase inhibition.

| Position | Modification | Impact on Activity | Rationale |

| C2 | Varied anilines, heterocyclic amines | Critical for establishing hydrogen bonds in the kinase hinge region. Modulates potency and selectivity.[3][5] | The N-H groups of the amine act as hydrogen bond donors, mimicking the interaction of the adenine N6-amino group with the kinase hinge. |

| C4 | Small alkyl (e.g., methyl) or amino groups | Influences steric fit and can be modified to enhance potency.[3] | This position often points towards the solvent-exposed region, and modifications can improve pharmacokinetic properties. |

| C5 | Amides, sulfonamides, substituted phenyl rings | Explores the ribose-binding pocket or solvent-exposed regions. Can significantly enhance potency and selectivity.[7] | These extensions can form additional interactions with the protein surface, increasing binding affinity and providing opportunities to tune selectivity between closely related kinases. |

Table 1: General Structure-Activity Relationship (SAR) trends for 2,4,5-trisubstituted pyrimidine kinase inhibitors.

Quantitative Data Example: JAK2 Inhibition

The development of selective JAK2 inhibitors illustrates the power of SAR. A study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives demonstrated how modifications at the C5 position, specifically replacing amide bonds with sulfonamides, led to compounds with excellent potency and improved metabolic stability.[7]

| Compound ID | Modification | JAK2 IC50 (nM) | SET-2 Cell IC50 (nM) | Ba/F3-JAK2V617F IC50 (nM) |

| Lead (13ac) | Amide-linked tetrahydroisoquinoline | - | 134.3 | 134.4 |

| A8 | Sulfonamide-linked substituent | 5 | 50.8 | 25.3 |

| A9 | Sulfonamide-linked substituent | - | 104.2 | 69.0 |

Table 2: Representative data showing improved potency of sulfonamide analogs (A8, A9) over the initial amide lead compound (13ac) against JAK2 kinase and JAK2V617F-expressing cell lines.[7] Data is illustrative and based on the cited source.

Synthetic Strategies & Experimental Protocols

A robust and flexible synthetic route is paramount for exploring the SAR of this scaffold. A common and effective strategy involves a multi-step sequence leveraging cross-coupling reactions.

General Synthesis Workflow

Caption: General synthetic workflow for 4,5-disubstituted-2-aminopyrimidine analogs.

Protocol 1: Synthesis via Suzuki and Buchwald-Hartwig Coupling

This protocol describes a common route to synthesize a library of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives.[7]

Rationale: This approach offers high modularity. The Suzuki coupling allows for the introduction of diverse groups at the C4 position, while the subsequent Buchwald-Hartwig coupling enables the installation of various anilines at the C2 position. This two-dimensional diversification is highly efficient for library synthesis.

Step-by-Step Methodology:

-

Suzuki Coupling:

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a dioxane/EtOH/water mixture (e.g., 7:3:4), add the desired boronic acid or ester (1.1 eq) and a base such as K2CO3 (2.0 eq).

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Add a palladium catalyst, such as PdCl2(dppf)2 (0.05 eq).

-

Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the C4-substituted-2-chloropyrimidine intermediate.

-

-

Buchwald-Hartwig Amination:

-

Combine the C4-substituted-2-chloropyrimidine intermediate (1.0 eq), the desired aniline derivative (e.g., tert-butyl (4-aminophenyl)methylcarbamate, 1.2 eq), a base (e.g., Cs2CO3, 2.0 eq), and a palladium catalyst system (e.g., Pd2(dba)3 and Xantphos) in an anhydrous, inert solvent like dioxane.

-

Degas the mixture and heat to reflux under a nitrogen atmosphere for 4-12 hours, monitoring for completion.

-

Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the protected amine product.

-

-

Deprotection:

-

Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the crude primary amine, which can often be used directly in the next step.

-

-

Amidation/Sulfonylation:

-

Dissolve the crude amine (1.0 eq) in DCM.

-

Add a base such as diisopropylethylamine (DIEA, 2.0-3.0 eq).

-

For amidation, add a coupling agent like HATU (1.2 eq) and the corresponding carboxylic acid (1.1 eq).

-

For sulfonylation, cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature until completion.

-

Wash the reaction mixture with aqueous NaHCO3 and brine. Dry the organic layer and concentrate.

-

Purify the final compound by column chromatography or preparative HPLC.

-

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase activity. It measures the phosphorylation of a substrate by detecting the FRET signal between a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of the target kinase (e.g., JAK2) and the appropriate GFP-labeled substrate (e.g., STAT1) in kinase buffer.

-

Prepare a 4X solution of the test compounds (analogs) in kinase buffer containing DMSO (maintain a final DMSO concentration of ≤1%).

-

Prepare a 4X solution of ATP in kinase buffer.

-

Prepare a 2X solution of the TR-FRET dilution buffer containing the terbium-labeled anti-phospho-substrate antibody.

-

-

Assay Procedure:

-

In a 384-well plate, add 2.5 µL of the 4X test compound solution to the appropriate wells. Add 2.5 µL of 4% DMSO buffer for "no inhibitor" and "no enzyme" controls.

-

Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

-

Add 2.5 µL of the 4X ATP solution to initiate the kinase reaction.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of the 2X antibody/TR-FRET buffer solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).

-

Calculate the emission ratio (520/495).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

Protocol 3: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method to evaluate the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells expressing the target of interest (e.g., SET-2 cells for JAK2V617F) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

-

Conclusion and Future Perspectives

Analogs of 4-Methyl-2-(methylthio)pyrimidin-5-amine represent a highly productive and versatile scaffold in modern medicinal chemistry. Their success as kinase inhibitors underscores the power of scaffold-based drug design. The synthetic tractability and well-understood SAR provide a solid foundation for further optimization.

Future efforts will likely focus on:

-

Improving Selectivity: Developing inhibitors with high selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Designing next-generation analogs that are active against clinically relevant resistance mutations.

-

Exploring New Targets: Applying the scaffold to other enzyme families and target classes beyond kinases.[11][12]

-

Novel Drug Modalities: Incorporating the pyrimidine scaffold into newer therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

The continued exploration of this chemical space promises to yield novel therapeutic agents for a wide range of diseases, from cancer to inflammatory disorders.

References

-

Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

-

Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Structure-Activity Relationship Studies of 2,4,5-Trisubstituted Pyrimidine Derivatives Leading to the Identification of a Novel and Potent Sirtuin 5 Inhibitor against Sepsis-Associated Acute Kidney Injury. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. ResearchGate. Available at: [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. Semantic Scholar. Available at: [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]

-

Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available at: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Studies of 2,4,5-Trisubstituted Pyrimidine Derivatives Leading to the Identification of a Novel and Potent Sirtuin 5 Inhibitor against Sepsis-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Oncology: A Technical Guide to Pyrimidin-5-Amine Intermediates in Drug Discovery